Tautomerism-Driven Hydrogen-Bonding Capacity vs. Fully Aromatic Pyrido[2,3-b]pyrazine
The 3-oxo-3,4-dihydro configuration of the target compound permits a dynamic tautomeric equilibrium involving enamine, methylene imine, and enaminol forms. ¹H NMR studies of pyrido[2,3-b]pyrazin-3-one systems demonstrate that this tautomerism modulates hydrogen-bond donor/acceptor capacity depending on the local environment [1]. In contrast, fully aromatic pyrido[2,3-b]pyrazine (CAS 254-78-2) lacks an exchangeable proton on the pyrazine ring, abolishing this adaptive hydrogen-bonding capability. This differential is critical for target engagement: the ability to present a hydrogen-bond donor at N4 or the 3-oxo oxygen directly impacts binding to kinase hinge regions and catalytic lysine residues [2].
| Evidence Dimension | Tautomeric equilibrium and hydrogen-bond donor/acceptor capacity |
|---|---|
| Target Compound Data | Exists in enamine/methylene imine/enaminol tautomeric equilibrium; capable of presenting hydrogen-bond donor at N4 (lactam NH) or enol OH depending on tautomeric state |
| Comparator Or Baseline | Pyrido[2,3-b]pyrazine (CAS 254-78-2): fully aromatic, no exchangeable NH; limited to hydrogen-bond acceptor only |
| Quantified Difference | Qualitative presence vs. absence of tautomerism-driven hydrogen-bond donor functionality (class-level observation from ¹H NMR tautomer ratio studies) [1] |
| Conditions | Solution-state ¹H NMR; tautomer ratio solvent-dependent |
Why This Matters
Loss of the 3-oxo group eliminates the adaptive hydrogen-bonding capacity that is essential for distinguishing binding modes across kinase targets, making generic aromatic pyridopyrazine a non-viable surrogate in SAR campaigns.
- [1] KoreaScience. Synthesis and Tautomerism of Pyrido[2,3-b]pyrazines. Journal of the Korean Chemical Society. View Source
- [2] Patent US20090275534. Novel pyridopyrazine derivatives, process of manufacturing and uses thereof. Zentaris GmbH, 2009. View Source
